molecular formula C26H19F4N3O3S B15135604 Ripk1-IN-17

Ripk1-IN-17

カタログ番号: B15135604
分子量: 529.5 g/mol
InChIキー: WMBZXRBCKZDGOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Ripk1-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

科学的研究の応用

Ripk1-IN-17 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.

    Biology: Helps in understanding the role of RIPK1 in cell death and inflammation.

    Medicine: Potential therapeutic agent for treating autoimmune diseases, neurodegenerative disorders, and cancer.

    Industry: Used in the development of new drugs targeting RIPK1-mediated pathways .

作用機序

Ripk1-IN-17 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking necroptosis and inflammation. The molecular targets include RIPK1 itself and other proteins involved in the necroptosis pathway, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .

類似化合物との比較

Similar Compounds

Uniqueness of Ripk1-IN-17

This compound is unique due to its high selectivity and potency in inhibiting RIPK1. It has shown superior efficacy in preclinical models compared to other RIPK1 inhibitors, making it a promising candidate for further development .

特性

分子式

C26H19F4N3O3S

分子量

529.5 g/mol

IUPAC名

N-[6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenyl]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C26H19F4N3O3S/c27-19-8-6-16(17-7-9-20-22(13-17)37-25(32-20)33-24(35)15-4-5-15)12-21(19)31-23(34)11-14-2-1-3-18(10-14)36-26(28,29)30/h1-3,6-10,12-13,15H,4-5,11H2,(H,31,34)(H,32,33,35)

InChIキー

WMBZXRBCKZDGOZ-UHFFFAOYSA-N

正規SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。